molecular formula C10H16O B12553475 Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- CAS No. 160398-44-7

Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-

Cat. No.: B12553475
CAS No.: 160398-44-7
M. Wt: 152.23 g/mol
InChI Key: ZAUNQZIVNOHREO-PSASIEDQSA-N
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Description

Bicyclo[221]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- is a bicyclic organic compound with a unique structure It is characterized by a bicyclo[221]heptane framework, which includes a hydroxyl group at the first carbon, two methyl groups at the third carbon, and a methylene group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- typically involves the following steps:

    Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.

    Functional Group Modifications:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions followed by purification processes such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the methylene group or other functional groups.

    Substitution: Various substitution reactions can occur at the hydroxyl group or the methylene group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alkanes, alcohols

    Substitution Products: Halogenated compounds, amines

Scientific Research Applications

Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Similar bicyclic structure with different functional groups.

    Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: Similar framework with variations in the position of functional groups.

    Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-: Another bicyclic compound with different substituents.

Uniqueness

Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

160398-44-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,4R)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-ol

InChI

InChI=1S/C10H16O/c1-7-9(2,3)8-4-5-10(7,11)6-8/h8,11H,1,4-6H2,2-3H3/t8-,10-/m1/s1

InChI Key

ZAUNQZIVNOHREO-PSASIEDQSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@@](C2)(C1=C)O)C

Canonical SMILES

CC1(C2CCC(C2)(C1=C)O)C

Origin of Product

United States

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